Methyl (3r)-3-hydroxydodecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

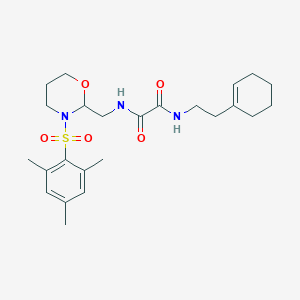

Methyl (3r)-3-hydroxydodecanoate, also known as methyl laurate, is a fatty acid derivative found in many natural and synthetic sources. It is a colorless liquid with a mild odor and a melting point of approximately -22°C. It is a monomeric compound that is composed of a methyl group attached to a hydroxyl group and a dodecanoate group. As a result, it is classified as a fatty acid ester. It is found in many vegetable oils, animal fats, and other natural and synthetic sources.

Applications De Recherche Scientifique

References:

- MacArthur Clark, J. (2017). The 3Rs in research: a contemporary approach to replacement, reduction, and refinement. British Journal of Nutrition, 120(Supplement s1), S1-S7

- Biobide. (n.d.). The 3Rs of Animal Research: Applications & Alternative Models. Retrieved from here .

- Strategic Focus on 3R Principles Reveals Major Reductions in the … - PLOS. (n.d.). Retrieved from here .

Mécanisme D'action

Target of Action

Methyl (3R)-3-hydroxydodecanoate is a complex organic compound. Similar compounds have been known to interact with enzymes such as polyhydroxybutyrate depolymerase .

Mode of Action

It is likely that it interacts with its target enzyme in a manner similar to other organic compounds, possibly through a sn2-like nucleophilic attack .

Biochemical Pathways

Similar compounds have been known to play a role in various biochemical processes, including methanogenesis .

Pharmacokinetics

Similar compounds have been shown to have complex pharmacokinetics, with factors such as erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier playing a role .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .

Action Environment

The action, efficacy, and stability of Methyl (3R)-3-hydroxydodecanoate can be influenced by various environmental factors. For instance, the “reduce, re-use, recycle” (3Rs) approach can impact the action of such compounds by reducing waste and improving resource efficiency .

Propriétés

IUPAC Name |

methyl (3R)-3-hydroxydodecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXCINYANGIBDB-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(CC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@H](CC(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]cyclopentanecarboxamide](/img/structure/B2831500.png)

![6-[4-(2-Methoxyphenyl)piperazin-1-yl]-1-methyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidine](/img/structure/B2831502.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2831505.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2831515.png)